
6,7-Bis(trifluoromethyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Bis(trifluoromethyl)phthalazine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to the phthalazine ringThe addition of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trifluoromethyl)phthalazine typically involves the introduction of trifluoromethyl groups to the phthalazine core. One common method involves the reaction of phthalazine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Bis(trifluoromethyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
6,7-Bis(trifluoromethyl)phthalazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a vascular endothelial growth factor receptor (VEGFR) inhibitor.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Bis(trifluoromethyl)phthalazine involves its interaction with specific molecular targets. For instance, as a VEGFR inhibitor, it binds to the receptor’s active site, blocking its activity and inhibiting angiogenesis. This mechanism is crucial for its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine: The parent compound without trifluoromethyl groups.
6,7-Dimethylphthalazine: A similar compound with methyl groups instead of trifluoromethyl groups.
6,7-Dichlorophthalazine: A derivative with chlorine atoms instead of trifluoromethyl groups.
Uniqueness
6,7-Bis(trifluoromethyl)phthalazine is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phthalazine derivatives. These properties make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
403660-62-8 |
|---|---|
Formule moléculaire |
C10H4F6N2 |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
6,7-bis(trifluoromethyl)phthalazine |
InChI |
InChI=1S/C10H4F6N2/c11-9(12,13)7-1-5-3-17-18-4-6(5)2-8(7)10(14,15)16/h1-4H |
Clé InChI |
BQHZOENFYGSDEA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NN=CC2=CC(=C1C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


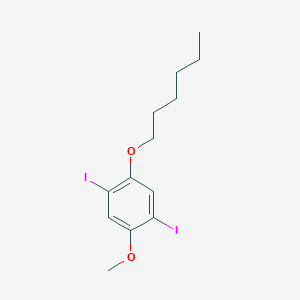
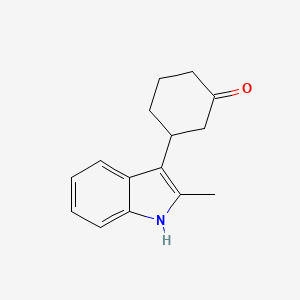
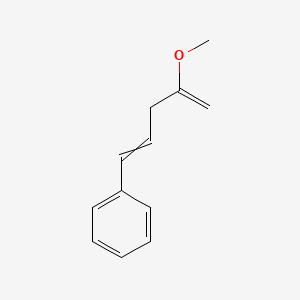
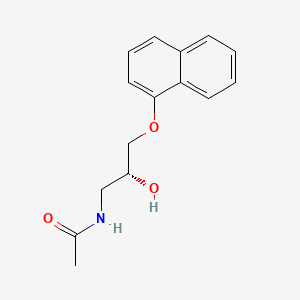

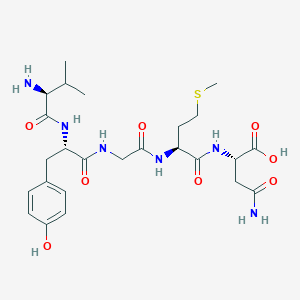
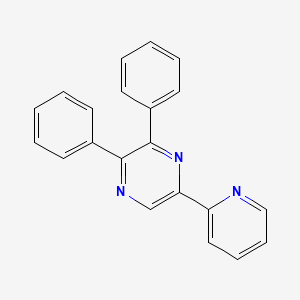
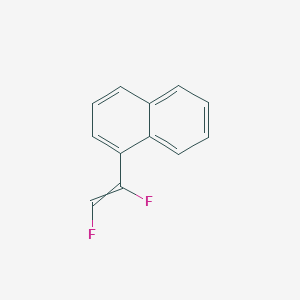
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)

![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)

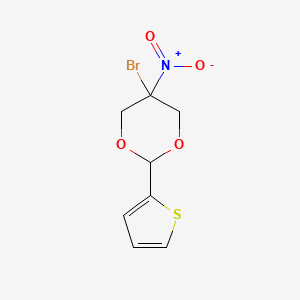
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
